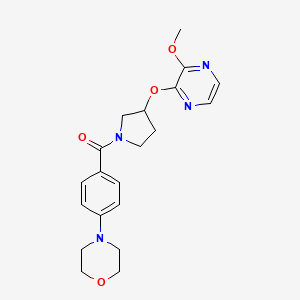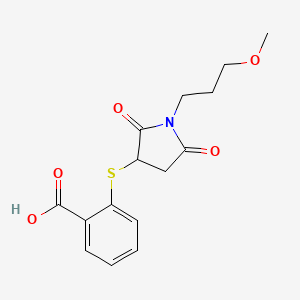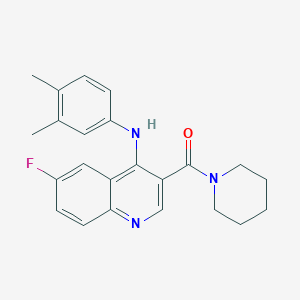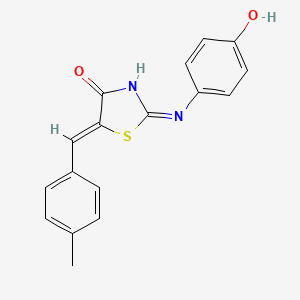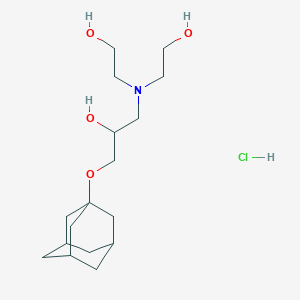
2,2'-((3-((3s,5s,7s)-Adamantan-1-yloxy)-2-hydroxypropyl)azanediyl)diethanol hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,2'-((3-((3s,5s,7s)-Adamantan-1-yloxy)-2-hydroxypropyl)azanediyl)diethanol hydrochloride is a useful research compound. Its molecular formula is C17H32ClNO4 and its molecular weight is 349.9. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Synthesis and Chemical Properties
Adamantane derivatives have been extensively studied for their unique chemical properties, including their stability and reactivity. A study by Gaynor et al. (2023) explored the synthesis of adamantane derivatives, showcasing the potential for creating biomimetic chelating ligands. These synthetic routes open up avenues for designing adamantane-based compounds with tailored functionalities for various research applications (Gaynor, McIntyre, & Creutz, 2023).
Biological and Medicinal Research
Adamantane-based compounds have shown promising biological activities. Kalita et al. (2015) reported on novel adamantane-tetrahydropyrimidine hybrids with significant anti-inflammatory properties. This highlights the potential of adamantane derivatives in medicinal chemistry, particularly in the development of new therapeutic agents (Kalita, Kaping, Nongkynrih, Singha, & Vishwakarma, 2015).
Material Science Applications
In material science, adamantane derivatives have been utilized to enhance the properties of polymers. Hsiao and Li (1998) synthesized adamantane-based polyimides, demonstrating the role of the adamantane-2,2-diyl unit in improving thermal stability and solubility of the polymers. This work suggests the potential of integrating adamantane structures into polymers for high-performance materials (Hsiao & Li, 1998).
Chemical Stability and Reactivity
The chemical stability and reactivity of adamantane derivatives have been a subject of interest. Research by Mello et al. (1990) on the polyoxyfunctionalization of adamantane using methyl(trifluoromethyl)dioxirane showcases the ability to introduce multiple functional groups onto the adamantane core under mild conditions, offering insights into the chemical manipulation of adamantane for various applications (Mello, Cassidei, Fiorentino, Fusco, & Curci, 1990).
Propiedades
IUPAC Name |
1-(1-adamantyloxy)-3-[bis(2-hydroxyethyl)amino]propan-2-ol;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H31NO4.ClH/c19-3-1-18(2-4-20)11-16(21)12-22-17-8-13-5-14(9-17)7-15(6-13)10-17;/h13-16,19-21H,1-12H2;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CHVHAHXGVSUJNG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3CC1CC(C2)(C3)OCC(CN(CCO)CCO)O.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H32ClNO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

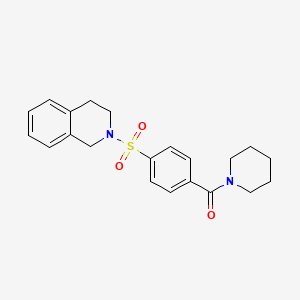
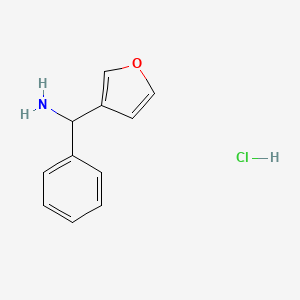
![1-Azaspiro[4.6]undecan-3-ol](/img/structure/B2566041.png)
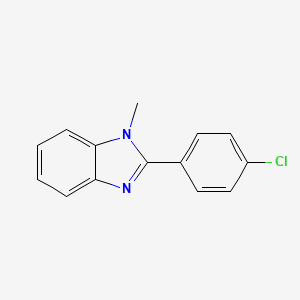
![2-[2-(Hydroxymethyl)imidazol-1-yl]ethanol;hydrochloride](/img/structure/B2566045.png)
![2-[1-(5-Chloropyrimidin-2-yl)azetidin-3-yl]-6-pyridin-4-ylpyridazin-3-one](/img/structure/B2566046.png)
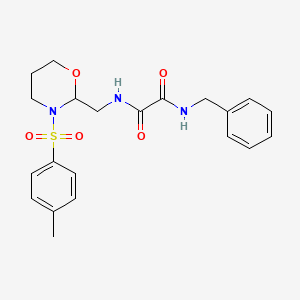

![N-(3-chloro-4-methylphenyl)-2-(6,9-difluoro-10-oxo-3,4,5,10-tetrahydrobenzo[b][1,6]naphthyridin-2(1H)-yl)acetamide](/img/structure/B2566051.png)
